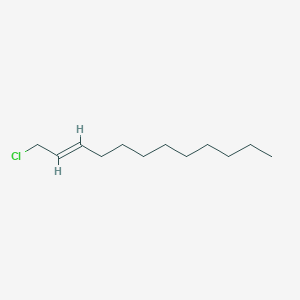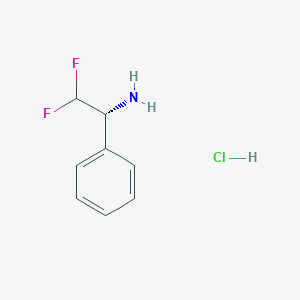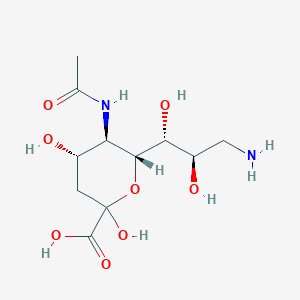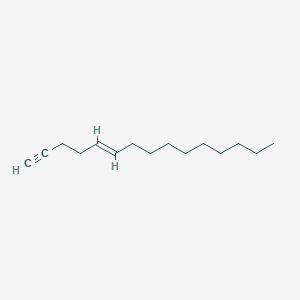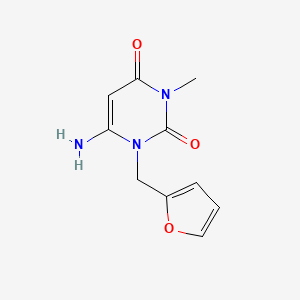
21-(3-カルボキシ-1-オキソプロポキシ)-17-ヒドロキシプレグン-4-エン-3,20-ジオン モノナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Hydrocortisone sodium succinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry.
Biology: Employed in research on glucocorticoid receptors and their role in cellular processes.
Medicine: Investigated for its therapeutic effects in treating inflammatory and autoimmune diseases.
作用機序
Target of Action
The primary target of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, also known as hydrocortisone sodium succinate, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Hydrocortisone sodium succinate interacts with its target, the glucocorticoid receptor, to exert its effects . It mimics the action of naturally occurring glucocorticoids, such as hydrocortisone and cortisone . These hormones are known for their anti-inflammatory effects in disorders of many organ systems .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, hydrocortisone sodium succinate triggers a series of biochemical reactions that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . This results in a decrease in inflammation and an overall reduction in the immune response .
Pharmacokinetics
Hydrocortisone sodium succinate is readily absorbed from the gastrointestinal tract . Its high water solubility allows for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of hydrocortisone are required rapidly . The effects of hydrocortisone sodium succinate are evident within one hour and persist for a variable period .
Result of Action
The molecular and cellular effects of hydrocortisone sodium succinate’s action include a reduction in inflammation and a modulation of the immune response . This can lead to relief from symptoms in conditions such as adrenocortical deficiency states .
Action Environment
The action, efficacy, and stability of hydrocortisone sodium succinate can be influenced by various environmental factors. For instance, the pH of the reconstituted solution is adjusted with sodium hydroxide so that it is within the USP specified range of 7 to 8 . This ensures optimal conditions for the compound’s action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt involves the esterification of hydrocortisone with succinic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst . The product is then purified through recrystallization or other suitable purification methods to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of hydrocortisone sodium succinate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often formulated into sterile powders for intravenous or intramuscular administration .
化学反応の分析
Types of Reactions
Hydrocortisone sodium succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
類似化合物との比較
Similar Compounds
Methylprednisolone Sodium Succinate: Another glucocorticoid with similar anti-inflammatory properties but differing in potency and duration of action.
Prednisolone Sodium Phosphate: A related compound used for similar therapeutic purposes but with different pharmacokinetic properties.
Uniqueness
Hydrocortisone sodium succinate is unique in its rapid onset of action and high solubility in water, making it particularly useful for emergency situations where immediate glucocorticoid effects are required . Its molecular structure allows for efficient binding to glucocorticoid receptors, enhancing its therapeutic efficacy.
特性
CAS番号 |
70795-33-4 |
|---|---|
分子式 |
C₂₅H₃₃NaO₇ |
分子量 |
468.52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


